1-(2-Fluorofenil)piperazina

Descripción general

Descripción

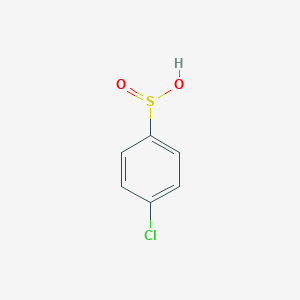

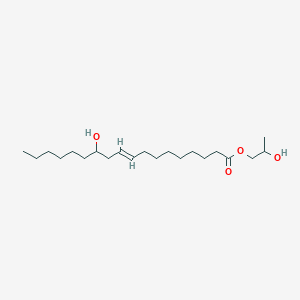

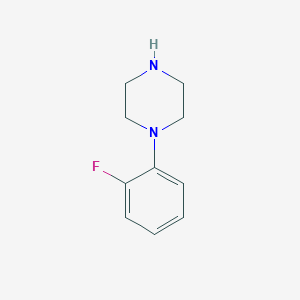

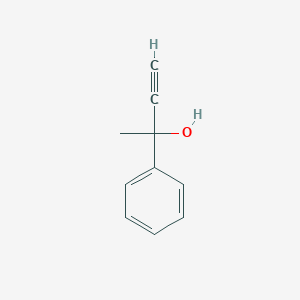

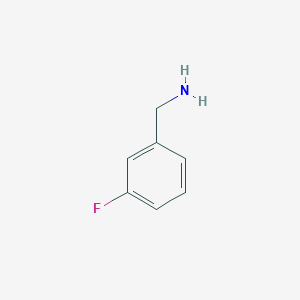

1-(2-Fluorophenyl)piperazine is a useful research compound. Its molecular formula is C10H13FN2 and its molecular weight is 180.22 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(2-Fluorophenyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Fluorophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluorophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de bloques de construcción fluorados

1-(2-Fluorofenil)piperazina: se utiliza como precursor en la síntesis de bloques de construcción fluorados. Estos bloques de construcción son cruciales en el desarrollo de productos farmacéuticos y agroquímicos debido a su mayor estabilidad, lipofilia y biodisponibilidad .

Desarrollo de agentes antimicrobianos

Las investigaciones han indicado el potencial de los derivados de la piperazina, incluyendo This compound, en la creación de nuevos agentes antimicrobianos. Estos compuestos pueden diseñarse para dirigirse a cepas resistentes de bacterias, ofreciendo una vía para combatir la resistencia a los antibióticos.

Exploración de la propiedad antituberculosa

El motivo estructural de This compound se explora por sus propiedades antituberculosas. Al incorporar este compuesto en el diseño de fármacos, los científicos pretenden desarrollar tratamientos más efectivos contra la tuberculosis.

Metabolitos de fármacos sedantes e hipnóticos

This compound: sirve como un metabolito principal en la biotransformación de ciertos fármacos sedantes e hipnóticos. Comprender su papel en el metabolismo de los fármacos ayuda a predecir los comportamientos farmacocinéticos .

Antagonistas de quimiocinas

Este compuesto está involucrado en la síntesis de antagonistas de quimiocinas, que son moléculas que pueden modular la respuesta inmune. Estos antagonistas tienen posibles aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias .

Inhibidores de la colinesterasa y la agregación de Aβ

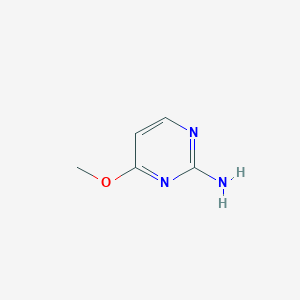

This compound: es un precursor en la síntesis de derivados de pirimidina que actúan como inhibidores de la colinesterasa e inhibidores de la agregación de Aβ. Estos compuestos se estudian por su potencial para tratar enfermedades neurodegenerativas como el Alzheimer .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

1-(2-Fluorophenyl)piperazine is a chemical compound with the molecular formula C10H13FN2 It is known to have a significant impact on the respiratory system .

Mode of Action

It is likely that the compound interacts with its targets in a manner that leads to changes in the functioning of the respiratory system

Biochemical Pathways

Given its impact on the respiratory system , it may influence pathways related to respiration.

Result of Action

It is known to cause irritation to the skin, eyes, and respiratory system . It is classified as having acute oral and dermal toxicity, and it can cause serious eye damage or eye irritation .

Action Environment

Safety data suggests that it should be used only outdoors or in a well-ventilated area .

Análisis Bioquímico

Biochemical Properties

1-(2-Fluorophenyl)piperazine has a refractive index of 1.556, a boiling point of 150°C at 3 mmHg, and a density of 1.141 g/mL at 25°C

Cellular Effects

One study suggests that piperazine derivatives may have potential as α-amylase inhibitors, which could have implications for their effects on cell function .

Propiedades

IUPAC Name |

1-(2-fluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTZRJKKXSKXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143732 | |

| Record name | 1-(2-Fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-15-0 | |

| Record name | 1-(2-Fluorophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluorophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-fluorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there known challenges in differentiating 1-(2-Fluorophenyl)piperazine from similar compounds?

A2: Yes, while LC/MS generally offers good discrimination between isomers of substituted piperazines, it struggles to differentiate 1-(2-Fluorophenyl)piperazine from 1-(4-Fluorophenyl)piperazine using standard gradient elution methods []. This highlights the need for careful method optimization or alternative analytical techniques when precise isomer identification is crucial.

Q2: Can 1-(2-Fluorophenyl)piperazine be utilized in the development of new antimicrobial agents?

A3: Research suggests potential. 1-(2-Fluorophenyl)piperazine served as a starting material in synthesizing novel fluoroquinolone-triazole hybrid compounds []. While the specific role of the 1-(2-Fluorophenyl)piperazine moiety in the final compound's activity isn't detailed in the abstract, the successful synthesis and subsequent antimicrobial testing of these hybrids highlights the potential of 1-(2-Fluorophenyl)piperazine as a building block in medicinal chemistry efforts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B89505.png)

![Anthra[1,2,3,4-ghi]perylene](/img/structure/B89507.png)